![molecular formula C16H19ClN2O B7559059 [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, also known as CQPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the replication of the malaria parasite by interfering with the heme detoxification pathway. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA replication.
Biochemical and Physiological Effects:
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the growth of blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is easily synthesized using a simple and efficient method. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is also readily available and relatively inexpensive. However, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several potential future directions for scientific research. It may be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol may be studied for its potential use in the treatment of viral infections such as hepatitis C. Further research may also be conducted to explore the potential use of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit antimalarial, antiviral, and anticancer properties. Further research may be conducted to explore its potential use in the treatment of neurodegenerative diseases and viral infections.
Métodos De Síntesis
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine and formaldehyde. The resulting product is [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimalarial, antiviral, and anticancer properties. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[1-[(5-chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-18-16)10-19-8-5-12(11-20)6-9-19/h1-4,7,12,20H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTICSRXHBFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
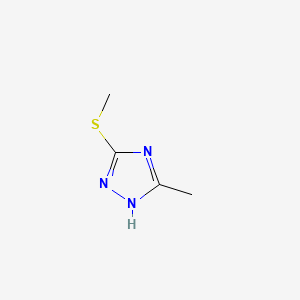
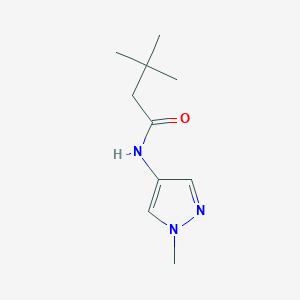
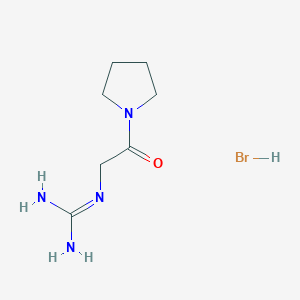
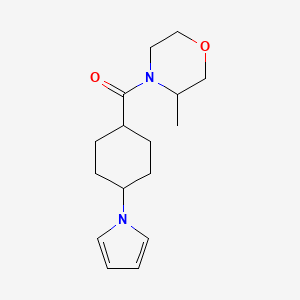
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
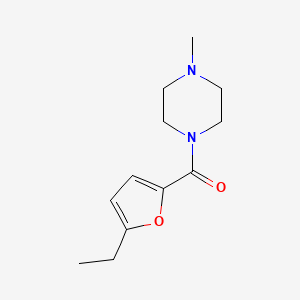
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)